molecular formula C12H16O2 B1530201 Cyclopropyl(4-methoxy-2-methylphenyl)methanol CAS No. 1249951-65-2

Cyclopropyl(4-methoxy-2-methylphenyl)methanol

Cat. No. B1530201
M. Wt: 192.25 g/mol
InChI Key: BYQXCYVCZSOHQV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxy-2-methylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopropyl(4-methoxy-2-methylphenyl)methanol is 1S/C12H16O2/c1-8-7-10 (14-2)5-6-11 (8)12 (13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclopropyl(4-methoxy-2-methylphenyl)methanol has a predicted density of 1.130±0.06 g/cm3 and a predicted boiling point of 324.4±30.0 °C .

Scientific Research Applications

Lewis‐Acid‐Catalyzed Reactions

Cyclopropyl(4-methoxy-2-methylphenyl)methanol is involved in Lewis-acid-catalyzed reactions, producing polysubstituted cyclopentenes as major products. These reactions exhibit moderate to good yields under mild conditions, indicating the compound's versatility in synthesizing complex cyclic structures (Yao, Shi, & Shi, 2009).

Radical Cations Reactivity

A study on the reactivity of radical cations generated from cyclopropyl derivatives, including Cyclopropyl(4-methoxy-2-methylphenyl)methanol, in aqueous solution, explores the competition between O-neophyl shift and C-cyclopropyl β-scission in intermediate diarylalkoxyl radicals. This research contributes to the understanding of radical-mediated organic reactions, suggesting potential applications in synthetic organic chemistry (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Vinylcyclopropane Radical Cation Reactivity

Investigations into the electron-transfer photochemistry of vinylcyclopropane derivatives, producing ring-opened products with methoxy and 4-cyanophenyl groups, reveal insights into nucleophilic attacks on radical cations. This study aids in understanding the reactivity of cyclopropyl-containing compounds under photochemical conditions, with implications for developing photochemical synthesis methods (Herbertz & Roth, 1998).

Antitubercular Activities

A series of phenyl cyclopropyl methanones and methanols, synthesized from reactions involving derivatives of Cyclopropyl(4-methoxy-2-methylphenyl)methanol, were evaluated for their antitubercular activities against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the potential of cyclopropyl derivatives in medicinal chemistry for developing new antitubercular agents (Bisht et al., 2010).

Safety And Hazards

The safety information available indicates that Cyclopropyl(4-methoxy-2-methylphenyl)methanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

cyclopropyl-(4-methoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-7-10(14-2)5-6-11(8)12(13)9-3-4-9/h5-7,9,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQXCYVCZSOHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-methoxy-2-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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